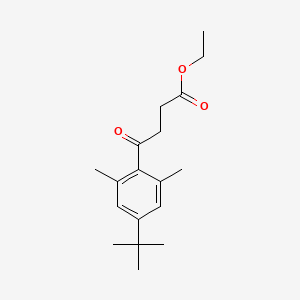

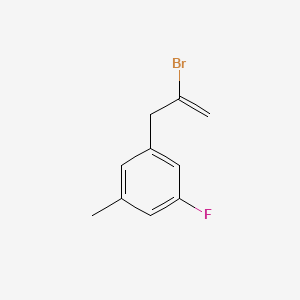

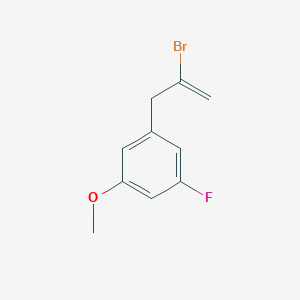

![molecular formula C10H8BrF3 B3314777 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-30-8](/img/structure/B3314777.png)

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene

Descripción general

Descripción

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene , also known by its IUPAC name 1-(2-bromo-2-propenyl)-3-(trifluoromethyl)benzene , is a chemical compound with the molecular formula C10H8BrF3 . It has a molecular weight of 265.07 g/mol . This compound belongs to the class of aryl bromides and contains both bromine and trifluoromethyl functional groups.

Synthesis Analysis

- Purify the crude product by column chromatography (using ethyl acetate:petroleum ether = 1:20 as the eluent) to obtain This compound .

Molecular Structure Analysis

The compound’s structure consists of a bromine atom attached to the central propene carbon, with a trifluoromethyl group and a phenyl ring. The InChI code for this compound is 1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 .

Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Ketones and Chalcones

The compound has been used in the synthesis of various organic compounds. For instance, it's utilized in the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a process involving Grignard reaction and oxidation (Qiao Lin-lin, 2009). Additionally, it's used in the facile synthesis of chalcones, which have applications in DNA binding, urease inhibition, and antioxidant activity (Rasool et al., 2021).

Phosphaallenes Synthesis

It is also a precursor in the synthesis of phosphaallenes, which have potential applications in materials science (Ito et al., 2005).

Chemical Properties and Reactivity

Investigation of Kinetics and Mechanism

The compound has been the subject of studies investigating the kinetics of chemical reactions, such as the gas-phase elimination kinetics of similar bromo compounds, which provide insights into reaction mechanisms and the effects of molecular structure on reactivity (Chuchani & Martín, 1990).

Copolymerization Studies

It has been used in the copolymerization of halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates with styrene, providing valuable information on the relative reactivity and properties of the resulting polymers (Kim et al., 1998).

Inhibition Studies

The compound has been studied as a mechanism-based inhibitor of dopamine beta-hydroxylase, which highlights its potential as a tool for studying enzyme mechanisms and designing enzyme inhibitors (Colombo et al., 1984).

Applications in Organic Synthesis

Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds like 2-phenylthio-3-bromopropene, demonstrating its versatility as a reagent in organic synthesis (Chen et al., 2006).

Reactivity in SE′ Reactions

The compound’s reactivity in SE′ reactions with aldehydes and its utility in radical reactions has been characterized, showing its potential in diverse synthetic applications (Williams et al., 2016).

Utility in Synthesis of Functionalized Compounds

It demonstrates utility in the synthesis of functionalized vinylsilanes and serves as a precursor in the synthesis of 2-substituted-4-trimethylsilylfurans, showcasing its adaptability in synthetic chemistry (Knockel & Normant, 1984).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as ®-3-bromo-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide have been shown to interact with the androgen receptor .

Mode of Action

It’s known that compounds with a similar structure can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, sn2’ reactions, and stetter reactions .

Result of Action

Similar compounds have been shown to interact with the androgen receptor, which could potentially influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBULCFMTSOZYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)

![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)

![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)

![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)

![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)